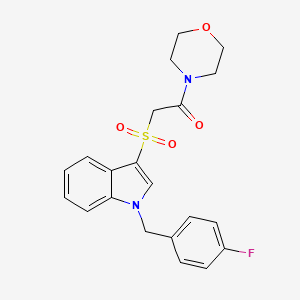

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

CAS No.: 686744-01-4

Cat. No.: VC6259192

Molecular Formula: C21H21FN2O4S

Molecular Weight: 416.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 686744-01-4 |

|---|---|

| Molecular Formula | C21H21FN2O4S |

| Molecular Weight | 416.47 |

| IUPAC Name | 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone |

| Standard InChI | InChI=1S/C21H21FN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 |

| Standard InChI Key | YEXPUJWXPCEMMP-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, delineates its structure:

-

A 1H-indole core substituted at the 1-position with a 4-fluorobenzyl group.

-

A sulfonyl (-SO₂-) bridge at the indole’s 3-position, linked to a morpholinoethanone moiety.

This architecture combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting neurological receptors .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₂FN₂O₄S |

| Molecular Weight | 441.49 g/mol |

| Key Functional Groups | Indole, sulfonyl, morpholine |

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis protocols for this compound are documented, its structure suggests a multi-step route:

-

Indole Functionalization: Alkylation of indole at the 1-position with 4-fluorobenzyl bromide.

-

Sulfonylation: Reaction with chlorosulfonic acid or a sulfonyl chloride derivative to introduce the -SO₂- group at the 3-position.

-

Morpholinoethanone Coupling: Attachment of the morpholinoethanone moiety via nucleophilic substitution or amide bond formation.

Analogous syntheses for indole sulfonamides, such as FUB-144 (a Schedule I cannabinoid), highlight the use of anhydrous conditions and catalysts like triethylamine for sulfonylation .

Predicted Physicochemical Properties

-

Solubility: Moderate lipophilicity due to the fluorobenzyl and morpholine groups, suggesting poor aqueous solubility but permeability across lipid membranes.

-

Stability: The sulfonyl group may confer resistance to enzymatic degradation, as seen in sulfonamide-based pharmaceuticals .

Pharmacological Profile and Target Prediction

Structural Analog Insights

The compound shares structural motifs with synthetic cannabinoids (e.g., FUB-144) and kinase inhibitors:

-

FUB-144: A CB1/CB2 receptor agonist with a 4-fluorobenzyl-indole scaffold . The sulfonyl group in the target compound may alter receptor binding kinetics.

-

Morpholinoethanone: Present in PI3K/mTOR inhibitors, suggesting potential kinase modulation.

Table 2: Hypothesized Biological Targets

| Target Class | Example Receptor | Probable Interaction |

|---|---|---|

| Cannabinoid Receptors | CB1/CB2 | Competitive inhibition/agonism |

| Protein Kinases | PI3K, AKT | ATP-binding site interference |

Research Gaps and Future Directions

-

Target Validation: In vitro assays to confirm affinity for CB1/CB2 or kinase targets.

-

ADME Studies: Pharmacokinetic profiling to assess bioavailability and metabolic pathways.

-

Structural Optimization: Modifying the sulfonyl or morpholino groups to enhance selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume